Cas no 5699-41-2 (N-(4-Aminobutyl)Acetamide)

N-(4-Aminobutyl)Acetamide structure
Nome del prodotto:N-(4-Aminobutyl)Acetamide
Numero CAS:5699-41-2
MF:C6H14N2O
MW:130.188161373138
MDL:MFCD10024834
CID:946313
PubChem ID:125307671
N-(4-Aminobutyl)Acetamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-(4-Aminobutyl)acetamide
- N-acetylputrescine
- NULL
- 1-acetylamino-4-aminobutane
- 4-acetylaminobutylamine
- Acetylputrescine
- monoacetylputrescine
- N1-acetylputrescine
- N-acetyl-1,4-butyl-diamine
- N-acetylputrescinehydrochloride
- Putrescine,N-acetyl
- N-Acetyl-1,4-butanediamine
- Acetamide, N-(4-aminobutyl)-
- KLZGKIDSEJWEDW-UHFFFAOYSA-N
- N-acetylputrescinium
- Putrescine, N-acetyl-
- (4-(Acetylamino)butyl)amine
- N-(4-Amino-butyl)-acetamide
- BDBM50405938
- UNII-8FTM5ZL5A6
- HY-W342604
- 8FTM5ZL5A6
- DTXSID80205596
- A4036
- CHEMBL81241
- Q27102595
- N-(4-AZANYLBUTYL)ETHANAMIDE
- AKOS005215796
- C02714
- NS-01048
- CS-0453679
- CHEBI:17768
- 36864054-D6F8-4927-901B-91A60738B493
- MFCD10024834
- X5A
- H12005
- NS00014890
- 5699-41-2
- Z600498842
- SCHEMBL361286
- DB-335084
- DB-031177
- (4-(Acetylamino)butyl)amine; Acetylputrescine; Monoacetylputrescine; N-Acetylputrescine; N1-Acetyl putrescine
- N-Acetylputrescine monohydrochloride
- DTXCID10128087
- A2392
- N-(4-Aminobutyl)Acetamide
-
- MDL: MFCD10024834
- Inchi: 1S/C6H14N2O/c1-6(9)8-5-3-2-4-7/h2-5,7H2,1H3,(H,8,9)
- Chiave InChI: KLZGKIDSEJWEDW-UHFFFAOYSA-N
- Sorrisi: O=C(C([H])([H])[H])N([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])N([H])[H]
Proprietà calcolate
- Massa esatta: 130.11100
- Massa monoisotopica: 130.110613074g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 9
- Conta legami ruotabili: 4
- Complessità: 83.1
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 55.1
- XLogP3: -0.7
Proprietà sperimentali
- Punto di ebollizione: 120°C/0.6mmHg(lit.)
- Indice di rifrazione: 1.4800-1.4840
- PSA: 58.61000
- LogP: 1.40200
N-(4-Aminobutyl)Acetamide Informazioni sulla sicurezza
-
Simbolo:
- Prompt:pericoloso
- Dichiarazione di pericolo: H314
- Dichiarazione di avvertimento: P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P405-P501
- Numero di trasporto dei materiali pericolosi:2735
- Classe di pericolo:8
- PackingGroup:III
N-(4-Aminobutyl)Acetamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | NS-01048-50MG |
N-(4-aminobutyl)acetamide |
5699-41-2 | >97% | 50mg |
£245.95 | 2025-02-09 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N870613-1g |
N-(4-Aminobutyl)acetamide |
5699-41-2 | 98% | 1g |
190.80 | 2021-05-17 | |
Chemenu | CM344159-5g |
N-(4-Aminobutyl)acetamide |
5699-41-2 | 95%+ | 5g |
$129 | 2023-02-02 | |
Chemenu | CM344159-25g |
N-(4-Aminobutyl)acetamide |
5699-41-2 | 95%+ | 25g |
$515 | 2023-02-02 | |
TRC | A577033-100mg |
N-(4-Aminobutyl)Acetamide |
5699-41-2 | 100mg |
$ 87.00 | 2023-09-08 | ||
OTAVAchemicals | 1138062-100MG |
N-(4-aminobutyl)acetamide |
5699-41-2 | 99% | 100MG |
$163 | 2023-07-10 | |
TRC | A577033-500mg |
N-(4-Aminobutyl)Acetamide |
5699-41-2 | 500mg |
$ 126.00 | 2023-09-08 | ||
OTAVAchemicals | 1138062-1000MG |
N-(4-aminobutyl)acetamide |
5699-41-2 | 99% | 1g |
$309 | 2023-07-10 | |
eNovation Chemicals LLC | Y1251050-1g |
N-acetylputrescine |
5699-41-2 | 98% | 1g |
$80 | 2025-02-22 | |
OTAVAchemicals | 1138062-50MG |
N-(4-aminobutyl)acetamide |
5699-41-2 | 99% | 50MG |
$123 | 2023-07-10 |
N-(4-Aminobutyl)Acetamide Letteratura correlata
-
Xiaofei Chen,Haitang Wu,Yan Cao,Xiangwen Yao,Liang Zhao,Tianqi Wang,Yu Yang,Diya Lv,Yifeng Chai,Yingying Cao,Zhenyu Zhu Mol. BioSyst. 2014 10 74
-
Vivian Tounta,Yi Liu,Ashleigh Cheyne,Gerald Larrouy-Maumus Mol. Omics 2021 17 376
-
Hua Wang,Jia-hui Hu,Cui-chai Liu,Min Liu,Zheng Liu,Li-xin Sun RSC Adv. 2018 8 16645
-
Xiaofei Chen,Haitang Wu,Yan Cao,Xiangwen Yao,Liang Zhao,Tianqi Wang,Yu Yang,Diya Lv,Yifeng Chai,Yingying Cao,Zhenyu Zhu Mol. BioSyst. 2014 10 74
5699-41-2 (N-(4-Aminobutyl)Acetamide) Prodotti correlati
- 5331-48-6(N-(n-Propyl)acetamide)
- 2955-67-1(N-Butylpropionamide)
- 32343-73-0(N-(5-Aminopentyl)acetamide)
- 2524-60-9(Acetamide, N-pentyl-)
- 13434-12-3(N-(3-Methylbutyl)acetamide)
- 1119-49-9(Acetamide, N-butyl-)
- 843620-70-2(2-{4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(3,5-dichlorophenyl)acetamide)
- 1805588-84-4(2-(Aminomethyl)-6-(difluoromethyl)-5-fluoro-3-hydroxypyridine)
- 2228849-34-9(tert-butyl N-4-amino-3-(trifluoromethyl)butan-2-yl-N-methylcarbamate)
- 1013835-14-7((2S)-2-[[4-(1H-indole-3-carbonyl)piperazine-1-carbonyl]amino]-3-phenyl-propanoic acid)
Fornitori consigliati
atkchemica
(CAS:5699-41-2)N-(4-Aminobutyl)Acetamide

Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta